molecular formula C15H13NO4S B2943083 1,1-Dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one CAS No. 109052-51-9

1,1-Dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one

Cat. No.: B2943083
CAS No.: 109052-51-9
M. Wt: 303.33
InChI Key: FXPXKRIDQGERAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one is a high-purity chemical compound supplied for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. The thiazolidin-4-one scaffold is an important heterocyclic system in medicinal chemistry, known for its diverse biological activities . Derivatives of this core structure have demonstrated significant potential in scientific research, showing a range of pharmacological properties such as antimicrobial, anticancer, antioxidant, anti-inflammatory, and antidiabetic activities . The 1,1-dioxo modification denotes a sulfone group within the thiazolidinone ring, a feature that can influence the compound's electronic properties, conformational stability, and interaction with biological targets . Researchers value this scaffold for its susceptibility to modifications, which allows for the exploration of structure-activity relationships (SAR) . In particular, 5-substituted thiazolidin-4-ones have been synthesized and their conformational landscapes studied extensively using techniques like 2D NMR and Density Functional Theory (DFT) calculations to understand their stable configurations and potential for binding to macromolecules . In silico molecular docking studies suggest that related thiazolidin-4-one compounds can bind strongly to various biological targets, including enzymes like acetylcholinesterase and kinases, making them interesting candidates in early-stage drug discovery efforts . This product is offered to technically qualified persons for laboratory research use only. All buyers must confirm product identity and purity for their specific applications. Please handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1,1-dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c17-15-10-21(18,19)11-16(15)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPXKRIDQGERAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CS1(=O)=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,1-Dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one typically involves the reaction of 4-phenoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an oxidizing agent such as hydrogen peroxide or potassium permanganate to yield the final product. The reaction conditions often require a solvent like ethanol or methanol and are conducted under reflux to ensure complete cyclization.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1,1-Dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazolidinone ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.

    Medicine: Research has suggested that it may possess anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,1-Dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and anticancer effects. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Bioactivity

Table 1: Key Structural and Bioactive Differences
Compound Name Substituents Biological Activity (Key Findings) Structural Features References
1,1-Dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one 3-(4-phenoxyphenyl), 1-sulfone Data limited; inferred enhanced solubility Envelope conformation (S as flap)
3-Benzyl-2-phenyl-1,3-thiazolidin-4-one 3-benzyl, 2-phenyl Antibacterial (E. coli, P. aeruginosa) Crystallized with sulfide group
(5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 5-arylidene, 2-thioxo DYRK1A inhibition (IC50 = 0.028 µM) Z-geometry, planar conformation
2-Trichloromethyl-3-phenyl-1,3-thiazolidin-4-one 2-trichloromethyl, 3-phenyl Structural analysis only Envelope conformation (S as flap)
1-Cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one 1,1-dioxide 1-sulfone, 2-nitrophenyl, 1-cyclohexyl Structural comparison with sulfide analog Increased polarity vs. sulfide

Key Observations :

  • Sulfone vs. This may improve solubility but alter binding affinity to hydrophobic targets .
  • Conformational Flexibility: Thiazolidinone rings typically adopt an envelope conformation with sulfur as the flap, as seen in 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-one . Substituents like 4-phenoxyphenyl may influence dihedral angles and intermolecular interactions.
  • Bioactivity Trends: Derivatives with arylidene substituents (e.g., 5-(4-hydroxybenzylidene)) exhibit potent kinase inhibition (nanomolar IC50), suggesting that electronic and steric modifications at position 5 enhance target specificity .

Biological Activity

1,1-Dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one (CAS No. 109052-51-9) is a compound belonging to the thiazolidinone class, known for its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Synthesis

The compound features a thiazolidinone ring substituted with a phenoxyphenyl group, which contributes to its unique biological activity. The synthesis typically involves the reaction of 4-phenoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, followed by cyclization using oxidizing agents like hydrogen peroxide or potassium permanganate in solvents such as ethanol or methanol.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes and proteins involved in various signaling pathways, leading to its observed antimicrobial and anticancer effects.

Antimicrobial Activity

Thiazolidinone derivatives have shown promising antimicrobial properties. In particular, studies have demonstrated that compounds structurally similar to this compound exhibit significant activity against various bacterial strains. For example:

  • Inhibition of biofilm formation by Pseudomonas aeruginosa was reported with derivatives showing more than 50% reduction at specific concentrations .

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects on several cancer cell lines. Notably:

  • Compounds with similar thiazolidinone structures have demonstrated selective cytotoxicity against K562 (IC50 values from 8.5μM to 14.9μM) and HeLa cells (IC50 values ranging from 8.9μM to 15.1μM), outperforming cisplatin in some cases .

Anti-inflammatory and Other Pharmacological Effects

Thiazolidinones are also recognized for their anti-inflammatory properties. The compound may modulate pathways involved in inflammation and cell proliferation. Additionally, various thiazolidinone derivatives have been explored for their anticonvulsant and antidiabetic activities .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other thiazolidinone derivatives:

CompoundStructureBiological Activity
2-[(1,1-dioxo-3-thiolanyl)thio]-N-(4-phenoxyphenyl)benzamide Similar thiazolidinone coreAnticancer
N-ethyl-1,1-dioxo-3-[(4-phenoxyphenyl)amino]-1$l^{6},4,2-benzodithiazine-7-sulfonamide Benzodithiazine ringAntimicrobial

The variations in substituents lead to differences in their respective biological activities.

Case Studies and Research Findings

Recent studies have focused on identifying the structure–activity relationships (SAR) of thiazolidinones:

  • A study highlighted that specific substitutions on the benzylidene fragment significantly enhance biofilm inhibition against Staphylococcus aureus .
  • Another investigation revealed that certain thiazolidinone derivatives induce apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways .

Q & A

Q. What are the key pharmacological properties of 1,1-dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one, and how are they experimentally assessed?

The compound exhibits anticancer activity, particularly as a microtubule-depolymerizing agent. Methodological assessment involves:

  • In vitro cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., human glioblastoma U87MG or breast cancer MCF-7). IC50 values are calculated to quantify potency .
  • Apoptosis induction : Flow cytometry with Annexin V/PI staining to evaluate apoptotic pathways .
  • Tubulin polymerization inhibition : Spectrophotometric monitoring of microtubule dynamics in cell-free systems .

Q. What synthetic routes are commonly employed to prepare 1,3-thiazolidin-4-one derivatives like this compound?

The core structure is synthesized via:

  • Knoevenagel condensation : Reaction of 2-thioxo-1,3-thiazolidin-4-one with aromatic aldehydes in glacial acetic acid and sodium acetate under reflux (6–12 hours). Purification via recrystallization or column chromatography .
  • Cyclization reactions : Thiosemicarbazides reacted with α,β-unsaturated carbonyl compounds in acidic conditions .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is performed using diffractometers (e.g., Agilent Xcalibur). Refinement employs SHELXL , a widely used program for small-molecule crystallography. Key parameters include R-factors, bond angles, and torsion angles .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and ring structure.
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and sulfone (S=O, ~1300 cm1^{-1}) groups .
  • Mass Spectrometry : HRMS for molecular weight validation .

Advanced Research Questions

Q. How can computational models predict the 13C^{13}\text{C}13C chemical shifts of substituted thiazolidin-4-ones?

An additivity equation (δXY=δH+(δXδH)+(δYδH)\delta_{XY} = \delta_H + (\delta_X - \delta_H) + (\delta_Y - \delta_H)) predicts shifts for disubstituted derivatives based on monosubstituted analogs. Hammett σ values correlate with electronic effects at C-2 (r=0.86r = -0.86), aiding in substituent optimization .

Q. What strategies improve the anticancer SAR of thiazolidin-4-one hybrids?

  • Scaffold hybridization : Link 4-phenoxyphenyl groups to quinolines or urea moieties to enhance cytotoxicity (e.g., Scheme 12 in ).
  • Substituent tuning : Electron-withdrawing groups (e.g., NO2_2) at the 4-phenoxyphenyl ring increase tubulin binding affinity .

Q. How do tautomeric forms of thiazolidin-4-ones influence their bioactivity?

Keto-enol tautomerism (Fig. 1 in ) affects hydrogen bonding and receptor interactions. Dominant tautomers are identified via:

  • IR spectroscopy : Absence of O–H stretches confirms keto form prevalence.
  • X-ray crystallography : Solid-state structures reveal planar enolic forms in specific derivatives .

Q. What advanced catalytic systems optimize thiazolidin-4-one synthesis?

FeNi3_3-IL MNPs (magnetic nanoparticles with ionic liquid coatings) enhance reaction efficiency in Scheme 19 ( ):

  • Yields improve by 15–20% compared to traditional catalysts.
  • Recyclability reduces waste in green chemistry approaches.

Q. How are conflicting SAR data resolved in thiazolidin-4-one derivatives?

  • Meta-analysis : Compare IC50 values across cell lines (e.g., discrepancies in breast vs. glioblastoma models) to identify tissue-specific mechanisms .
  • Molecular docking : Clarify steric/electronic conflicts (e.g., substituent bulk vs. colchicine-binding site compatibility) .

Q. What methodologies validate the compound’s mechanism in vivo?

  • Xenograft models : Implant U87MG cells into nude mice; monitor tumor volume post-treatment.
  • Immunohistochemistry : Assess microtubule disruption and apoptosis markers (e.g., caspase-3) .

Methodological Notes

  • Software Citations : SHELX programs should be cited in crystallography studies .
  • Data Reproducibility : Detailed synthetic protocols (e.g., reflux times, solvent ratios) are critical for replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.